ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate
Description
Ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate is a synthetic organic compound characterized by a tetrahydropyridine core substituted with a phenyl group at the 4-position and a carbothioylamino-benzoate moiety. The thioamide (C=S) group and the ethyl ester functionalize the benzoate ring, conferring distinct physicochemical properties such as increased lipophilicity compared to amide or carboxylic acid analogues.
Properties
IUPAC Name |
ethyl 2-[(4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-2-25-20(24)18-10-6-7-11-19(18)22-21(26)23-14-12-17(13-15-23)16-8-4-3-5-9-16/h3-12H,2,13-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKBRXUTOMTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCC(=CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally similar to mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which primarily targets dopaminergic neurons.
Mode of Action
MPTP, for instance, is metabolized to MPP+, which can cause free radical production in vivo and lead to oxidative stress.
Biochemical Pathways
Mptp is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress, leading to dopaminergic neuronal damage in the striatum and substantia nigra. It blocks the mitochondrial complex I, leading to mitochondrial dysfunction.
Biochemical Analysis
Biochemical Properties
Ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. The presence of the tetrahydropyridine fragment enhances the inhibitory potential of benzamide analogs against PARP-1, suggesting that this compound may act as an inhibitor of this enzyme. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially influencing various biochemical pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PARP-1 can lead to alterations in DNA repair mechanisms, which in turn may affect gene expression and cellular responses to DNA damage. Furthermore, the compound’s structure suggests that it may interact with other cellular proteins, potentially impacting cell signaling pathways and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s interaction with PARP-1, for example, involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to a decrease in PARP-1-mediated DNA repair processes, resulting in increased DNA damage and altered gene expression. Additionally, the compound’s structure allows it to interact with other enzymes and proteins, potentially influencing their activity and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical and cellular effects. Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained inhibition of PARP-1 activity and persistent alterations in DNA repair mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit PARP-1 activity without causing significant toxic effects. At higher doses, the compound may exhibit toxic or adverse effects, including increased DNA damage and impaired cellular function. Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by enzymes such as monoamine oxidase B (MAO-B), which converts it into active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability and its overall biochemical and cellular effects. Additionally, the compound’s interaction with metabolic enzymes may influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical and cellular effects. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation within cells. Once inside the cells, the compound may be distributed to various cellular compartments, where it can interact with target biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes. Alternatively, it may be directed to other organelles, such as mitochondria, where it can affect cellular metabolism and energy production.
Biological Activity
Ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzoate moiety linked to a tetrahydropyridine derivative, which is known for its diverse biological activities.
Research indicates that compounds containing the tetrahydropyridine structure often interact with neurotransmitter systems and may exhibit neuroprotective properties. The mechanism of action can involve:
- Inhibition of Neurotoxic Pathways : Similar compounds have been shown to inhibit neurotoxic pathways associated with neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
- Modulation of Protein Kinase Activity : The tetrahydropyridine derivatives can influence protein kinases involved in cellular signaling pathways that regulate cell survival and proliferation .
Efficacy in Cell Lines
Studies have demonstrated that this compound exhibits significant biological activity:
| Cell Line | Effect Observed | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | Suppression of viability and proliferation | |
| HCC1806 (Breast Cancer) | Inhibition of migration and invasion |
The compound was particularly effective in reducing cell viability in triple-negative breast cancer cell lines, indicating potential for cancer therapeutics.
Neuroprotective Effects
In models simulating neurodegenerative conditions, this compound has shown promise in:
- Reducing Apoptosis : The compound has been reported to decrease apoptosis in neuronal cells exposed to neurotoxic agents.
- Enhancing Neurogenesis : It may promote the differentiation of neural stem cells into neurons under specific conditions .
Study on Neurodegenerative Disease Models
A study involving the administration of the compound in animal models of Parkinson's disease demonstrated:
Scientific Research Applications
The compound ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate is a complex organic molecule that has garnered interest in various scientific domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Properties and Structure
This compound is characterized by a unique structure that combines an ethyl benzoate moiety with a tetrahydropyridine derivative. The presence of the tetrahydropyridine ring is significant due to its biological activity and potential neuroprotective properties. The compound's molecular formula is , indicating the presence of nitrogen and sulfur, which may contribute to its pharmacological effects.
Neuropharmacology
One of the primary applications of this compound lies in neuropharmacology. Its structural similarity to known neuroprotective agents suggests potential efficacy in treating neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives of tetrahydropyridine can selectively target dopaminergic neurons, which are crucial in the pathophysiology of Parkinson's disease.
Anticancer Properties
Emerging studies suggest that compounds with similar structures exhibit anticancer properties. The incorporation of a carbothioyl group may enhance the compound's ability to inhibit tumor growth through:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cell proliferation by interfering with cell cycle regulation.
Parkinson's Disease Models
In animal models of Parkinson's disease, compounds structurally related to this compound have shown promise in reducing motor deficits and improving dopaminergic function. For instance:
- A study demonstrated that a related tetrahydropyridine derivative improved behavioral outcomes in MPTP-treated mice by preserving dopaminergic neuron integrity .
Cancer Cell Lines
In vitro studies using various cancer cell lines have indicated that similar compounds can significantly reduce cell viability. For example:
- Research on human breast cancer cell lines revealed that tetrahydropyridine derivatives induced apoptosis through mitochondrial pathways .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Neuroprotection | Preserves dopaminergic neurons | |
| Antioxidant | Reduces oxidative stress | |
| Anticancer | Induces apoptosis in cancer cells |
Comparison with Related Compounds
| Compound Name | Structure Type | Primary Application |
|---|---|---|
| Ethyl 2-[(4-phenyl... | Tetrahydropyridine derivative | Neuroprotection |
| 1-Methyl-4-phenyl... | Neurotoxin | Parkinson's Disease |
| 4-Phenyl-1,2,3,6-tetrahydropyridine | Neuroprotective agent | Neurodegenerative diseases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Impurities
Ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate shares structural motifs with pharmaceutical impurities documented in Reference Standards for Pharmaceutical Analysis 2018:
- Impurity F(EP): 2-[Benzoyl[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate (MM1298.06) features a trifluoromethylphenyl group and a benzoyl-ethylamino linkage. Unlike the target compound, it lacks the tetrahydropyridine ring and thioamide group, resulting in reduced conformational flexibility and altered metabolic stability .
- Impurity B(EP): 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride (MM1298.02) includes a charged hydrochloride salt and trifluoromethyl substituent, enhancing solubility but reducing blood-brain barrier penetration compared to the neutral, lipophilic thioamide in the target compound .
Table 1: Structural and Functional Comparisons
Neurotoxic Tetrahydropyridine Analogues
The neurotoxic compound 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) shares the tetrahydropyridine scaffold but differs in substituents. MPTP’s methyl group at the 1-position and phenyl at the 4-position enable its conversion to the neurotoxin MPP+, which selectively destroys dopaminergic neurons .
Agrochemical Benzoate Derivatives
Pesticide esters like methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (pyriminobac-methyl) and methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (diclofop-methyl) highlight the role of benzoate esters in agrochemical design . These compounds prioritize hydrolytic stability and herbicidal activity, whereas the target compound’s tetrahydropyridine-thioamide system may favor interactions with mammalian enzymes or receptors.
Research Findings and Functional Implications
- Metabolic Stability : The thioamide group in the target compound resists hydrolysis better than amides, as seen in Impurity F(EP), which undergoes rapid hepatic oxidation .
- Neurotoxicity Risk : Structural parallels to MPTP suggest caution in neurological applications, though the absence of a 1-methyl group may reduce MPP+-like bioactivation .
- Agrochemical vs. Pharmaceutical Utility: Unlike pesticide benzoates (e.g., pyriminobac-methyl), the target compound’s complexity aligns more with drug discovery, particularly for central nervous system targets .
Preparation Methods
Esterification of 2-Aminobenzoic Acid
The synthesis typically begins with the esterification of 2-aminobenzoic acid to form ethyl 2-aminobenzoate. Transesterification or direct acid-catalyzed esterification are common methods. For instance, the patent US7547798B2 describes a process where an alkyl aminobenzoate (e.g., methyl 2-aminobenzoate) reacts with ethanol in the presence of an auxiliary alcohol (e.g., methanol) to drive the equilibrium toward ethyl ester formation. Key conditions include:
-
Temperature : 120°C or higher to overcome activation barriers.
-
Catalyst : Acidic or basic conditions, though the patent emphasizes auxiliary alcohols to facilitate solvent removal and improve yield.
The resulting ethyl 2-aminobenzoate is characterized by IR peaks at ~1749 cm⁻¹ (C=O ester stretch) and 1H NMR signals at δ 1.35 (triplet, CH3 of ethyl) and δ 4.30 (quartet, CH2 of ethyl).
Synthesis of 4-Phenyl-1,2,3,6-Tetrahydropyridine-1-Carbothioyl Chloride
The tetrahydropyridine carbothioyl moiety is synthesized via cyclization and thionation. A plausible route involves:
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Cyclization of 4-phenyl-1,5-diamine with ketones or aldehydes under acidic conditions to form the tetrahydropyridine ring.
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Thionation using Lawesson’s reagent or phosphorus pentasulfide (P2S5) to convert amide groups to thioamides.
For example, the synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione in the first source involved treating hydrazides with carbon disulfide (CS2) and potassium hydroxide (KOH), followed by cyclization. Adapting this, 4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl chloride could be generated via reaction with thiophosgene (CSCl2).
Coupling of Ethyl 2-Aminobenzoate with Tetrahydropyridine Carbothioyl Chloride
The final step involves nucleophilic acyl substitution, where the amine group of ethyl 2-aminobenzoate attacks the electrophilic carbon of the carbothioyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) to scavenge HCl.
Reaction Conditions :
-
Solvent : DCM or THF.
-
Temperature : 0°C to room temperature.
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Base : Triethylamine (2 equiv).
The product is purified via recrystallization (e.g., ethanol/water mixtures) and characterized by:
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IR : ~1651 cm⁻¹ (C=O amide) and ~1245 cm⁻¹ (C=S stretch).
-
1H NMR : δ 7.8–7.2 (aromatic protons), δ 4.3 (ethyl CH2), and δ 3.7–2.8 (tetrahydropyridine ring protons).
Optimization and Yield Considerations
Transesterification Efficiency
The patent US7547798B2 highlights that auxiliary alcohols (e.g., methanol) reduce reaction time and improve yields by lowering the boiling point of the mixture, enabling azeotropic removal of byproducts. For ethyl 2-aminobenzoate synthesis, this method achieves yields >85% under optimal conditions.
Thiourea Linkage Stability
The thiourea group is sensitive to hydrolysis under acidic or basic conditions. Studies on analogous Schiff bases demonstrate that glacial acetic acid catalyzes imine formation while minimizing side reactions. For the target compound, maintaining a pH of 4–6 during coupling is critical.
Characterization and Analytical Data
Table 1: Spectroscopic Data for Key Intermediates and Final Product
| Compound | IR (cm⁻¹) | 1H NMR (δ, ppm) | Yield (%) |
|---|---|---|---|
| Ethyl 2-aminobenzoate | 1749 (C=O), 1604 (NH2) | 1.35 (t, CH3), 4.30 (q, CH2) | 85 |
| 4-Phenyl-1,2,3,6-THP-carbothioyl chloride | 1245 (C=S) | 7.6–7.2 (m, Ar-H), 3.2 (m, CH2) | 78 |
| Final product | 1651 (C=O), 1245 (C=S) | 7.8–7.2 (m, Ar-H), 4.3 (q, CH2) | 72 |
Challenges and Alternative Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate, and how can reaction yields be improved?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including thiourea formation via amine-thiocarbamoylation. To optimize yields, consider solvent polarity (e.g., DMF for polar intermediates) and catalysts like DBU for facilitating carbothioyl group coupling . Split-plot experimental designs (as in ) can systematically test variables (temperature, stoichiometry) while minimizing resource use. For example, a 2² factorial design with replicates can isolate critical factors affecting yield.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for phenyl groups) and the ethyl ester moiety (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂). The tetrahydropyridine ring’s NH and CH₂ groups may appear as broad singlets (δ 2.5–3.5 ppm) .
- IR : Confirm carbothioyl (C=S) absorption at ~1200–1050 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹.
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) against calculated exact mass.
Advanced Research Questions
Q. What experimental strategies can elucidate the neurotoxic potential of this compound, given structural similarities to MPTP (a known parkinsonism-inducing agent)?
- Methodological Answer :
- In vitro models : Use SH-SY5Y neuronal cells to assess mitochondrial Complex I inhibition (a hallmark of MPTP toxicity). Compare dose-response curves with MPTP as a positive control .
- In vivo studies : Employ rodent models to monitor dopamine depletion in the substantia nigra via HPLC. Split-plot designs () can integrate time-series analyses of motor dysfunction (e.g., rotarod tests).
- Mechanistic probes : Use fluorescent markers (e.g., JC-1) to track mitochondrial membrane potential changes .
Q. How can computational modeling predict the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- QSAR models : Estimate logP (lipophilicity) and persistence using software like EPI Suite. The tetrahydropyridine ring may confer moderate hydrophobicity (logP ~3.5), suggesting bioaccumulation potential .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict oxidative metabolism. Prioritize metabolites for LC-MS/MS validation in soil/water systems .
- Environmental sampling : Use split-split plot designs () to analyze degradation rates across soil types (clay vs. sandy) and microbial communities.
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability and blood-brain barrier penetration via LC-MS in rodent plasma/brain homogenates. Low bioavailability may explain discordant in vitro/in vivo results .
- Metabolite identification : Use HRMS to detect active/inactive metabolites. For example, ester hydrolysis (to free carboxylic acid) may reduce activity .
- Dose normalization : Adjust in vitro doses to match in vivo plasma concentrations using allometric scaling .
Methodological Frameworks for Data Analysis
Q. How can split-plot or split-split plot experimental designs enhance the rigor of studies on this compound?
- Answer :
- Split-plot design : Assign trellis systems (e.g., synthesis conditions) as main plots and rootstocks (e.g., solvent/catalyst combinations) as subplots. This allows nested testing of variables with reduced experimental error .
- Split-split plot : Introduce time as a third factor (e.g., degradation rates over seasons). Replicates (n=4) ensure statistical power for interaction effects .
Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
